A search of PubChem, a public database of chemical information, reveals an entry for this compound (CID 73707531) but no descriptions of its biological activity or research applications []. The compound's structure suggests it belongs to a class of molecules known as arylurea compounds, some of which have been explored for their potential as FGFR (fibroblast growth factor receptor) inhibitors.
Patent applications sometimes disclose novel chemical compounds and their potential uses before they are published in the scientific literature. A search of patent databases reveals a patent application mentioning a closely related compound, N-oxide of N-(2-((6-(3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-methylureido)pyrimidin-4-yl)amino)-5-(4-ethylpiperazin-1-yl)phenyl)acrylamide []. This suggests that researchers might have been exploring this class of compounds for potential therapeutic applications, but the specific activity of N-(4-((3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-(6-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)ureido)methyl)phenyl)acrylamide is not described.
FIIN-3 is a small molecule compound designed as an irreversible inhibitor targeting fibroblast growth factor receptors (FGFRs) and epidermal growth factor receptors (EGFRs). It features a distinctive pyrimidyl urea core, which enhances its binding efficacy through the formation of intramolecular hydrogen bonds. This structural configuration allows FIIN-3 to adopt a pseudo six-membered ring conformation, contributing to its unique mechanism of action against various receptor tyrosine kinases involved in cancer progression .
FIIN-3 operates primarily through covalent modification of target proteins. The compound forms a covalent bond with cysteine residues in the kinase domain of FGFRs and EGFRs, specifically targeting Cys477 in FGFR and Cys797 in EGFR. This interaction stabilizes the active conformation of these receptors, leading to the inhibition of downstream signaling pathways critical for tumor growth and survival . The compound's ability to inhibit phosphorylation events in both FGFR and EGFR pathways, even in the presence of fibroblast growth factor stimulation, highlights its potent and selective reactivity .
FIIN-3 exhibits significant biological activity against multiple cancer cell lines by inhibiting the phosphorylation of key signaling molecules such as AKT and ERK1/2. It has demonstrated efficacy against various FGFR gatekeeper mutants, which are often associated with resistance to other inhibitors. In cellular assays, FIIN-3 effectively suppresses the growth of Ba/F3 cells that rely on FGFR signaling, with effective concentrations (EC50) reported to be less than 1 nM for some targets .
The synthesis of FIIN-3 involves several key steps:
FIIN-3 is primarily explored for its therapeutic potential in oncology, particularly for cancers driven by aberrant FGFR and EGFR signaling. Its ability to inhibit these pathways makes it a candidate for treating various malignancies, including non-small cell lung cancer (NSCLC) and other solid tumors characterized by FGFR mutations or overexpression . Additionally, FIIN-3 serves as a valuable tool in research settings for studying receptor tyrosine kinase biology.
Studies have shown that FIIN-3 interacts specifically with cysteine residues in the kinase domains of its target receptors. This covalent interaction leads to conformational changes that stabilize the active forms of FGFRs and EGFRs, thereby blocking their downstream signaling pathways. Comparative studies indicate that while other inhibitors may partially restore signaling after fibroblast growth factor stimulation, FIIN-3 maintains robust inhibition under similar conditions .
Several compounds share structural or functional similarities with FIIN-3, particularly within the realm of receptor tyrosine kinase inhibitors. Below is a comparison highlighting their unique features:
Compound Name | Target Receptors | Mechanism of Action | Unique Features |
---|---|---|---|
FIIN-1 | FGFR | Irreversible inhibition | Contains chlorine atoms that enhance potency |
FIIN-2 | FGFR | Irreversible inhibition | Stronger hinge binder but less effective than FIIN-3 |
BGJ398 | FGFR | Reversible inhibition | Selective for specific FGFR family members |
Rogaratinib | Pan-FGFR | Irreversible inhibition | Broad-spectrum activity against multiple FGFRs |
Erdafitinib | Pan-FGFR | Selective inhibition | Functionally selective with unique binding profile |
FIIN-3 stands out due to its dual-targeting capability against both FGFR and EGFR pathways, making it particularly valuable in contexts where resistance mechanisms are prevalent . Its structural design allows for enhanced flexibility and binding efficiency compared to other inhibitors, positioning it as a promising candidate for further clinical development.
Resistance to FGFR inhibitors frequently arises from gatekeeper mutations (e.g., V550L in FGFR4, V564M in FGFR2), which sterically hinder drug binding. FIIN-3 was engineered through structure-based drug design to circumvent these mutations. Key modifications from its predecessor, FIIN-1, included:
FIIN-3 demonstrated nanomolar potency against wild-type (WT) and mutant FGFR isoforms (Table 1).
Table 1: Inhibitory Activity of FIIN-3
Target | IC₅₀ (nM) | EC₅₀ (nM) |
---|---|---|
FGFR1 | 13.1 | 1–41 |
FGFR2 V564M mutant | – | 64 |
EGFR L858R mutant | – | 17 |
In Ba/F3 cells transformed with FGFR2 V564M, FIIN-3 achieved complete inhibition of autophosphorylation at 300 nM, whereas first-generation inhibitors showed no activity. Its dual inhibition capability was validated in SKOV-3 ovarian carcinoma cells, where FIIN-3 suppressed both FGF- and EGF-induced proliferation.
Cocrystal structures revealed FIIN-3’s unique binding modes:
FIIN-3 represents a next-generation covalent fibroblast growth factor receptor inhibitor developed through structure-based drug design to overcome resistance mechanisms associated with first-generation clinical fibroblast growth factor receptor inhibitors [5]. This compound demonstrates unprecedented dual targeting capabilities, exhibiting potent inhibitory activity against both fibroblast growth factor receptors and epidermal growth factor receptor through distinct covalent binding mechanisms [5] [10]. The compound incorporates a pyrimidyl urea core that forms an intramolecular hydrogen bond, creating a pseudo six-membered ring structure that provides enhanced rotatory flexibility to accommodate gatekeeper mutations [5].
FIIN-3 demonstrates potent inhibitory activity across all four fibroblast growth factor receptor isoforms, with inhibition constants determined through Z'-lyte enzyme assays [1] [5] [14]. The compound exhibits a gradient of potency across the receptor family, with fibroblast growth factor receptor 1 showing the highest sensitivity followed by fibroblast growth factor receptor 2, fibroblast growth factor receptor 3, and fibroblast growth factor receptor 4 [1] [2] [3].
FGFR Isoform | IC50 (nM) | Assay Method | Relative Potency |
---|---|---|---|
FGFR1 | 13.1 | Z'-lyte enzyme assay | Highest |
FGFR2 | 21.0 | Z'-lyte enzyme assay | High |
FGFR3 | 31.4 | Z'-lyte enzyme assay | Moderate |
FGFR4 | 35.3 | Z'-lyte enzyme assay | Moderate |
The inhibition kinetics demonstrate that FIIN-3 maintains sub-50 nanomolar potency against all fibroblast growth factor receptor isoforms, with the most pronounced activity observed against fibroblast growth factor receptor 1 and fibroblast growth factor receptor 2 [1] [5]. This potency profile represents a significant improvement over first-generation inhibitors, particularly regarding fibroblast growth factor receptor 4, which has historically shown resistance to many clinical fibroblast growth factor receptor inhibitors [5] [14].
In cellular proliferation assays using Ba/F3 cells transformed with individual fibroblast growth factor receptor isoforms, FIIN-3 demonstrated exceptional potency with EC50 values ranging from less than 1 nanomolar for fibroblast growth factor receptor 2 to 41 nanomolar for fibroblast growth factor receptor 3 [5] [14]. The compound showed particularly remarkable activity against fibroblast growth factor receptor 2, achieving complete inhibition at concentrations below 1 nanomolar [5]. Against fibroblast growth factor receptor 4-transformed Ba/F3 cells, FIIN-3 exhibited an EC50 of 22 nanomolar, demonstrating its capability to overcome the inherent resistance associated with this receptor isoform [5] [14].
FIIN-3 exhibits unprecedented dual targeting capability, demonstrating potent inhibitory activity against epidermal growth factor receptor in addition to its primary fibroblast growth factor receptor targets [5] [10] [14]. The compound shows strong inhibition of wild-type epidermal growth factor receptor with an IC50 of 43 nanomolar, establishing it as the first inhibitor capable of covalently targeting both fibroblast growth factor receptors and epidermal growth factor receptor through a single electrophilic group [5] [10].
Target | IC50/EC50 (nM) | Assay Type | Clinical Significance |
---|---|---|---|
EGFR (Wild Type) | 43 | Biochemical IC50 | Strong inhibition |
EGFR L858R | 17 | Cellular EC50 | Enhanced activity against oncogenic mutant |
EGFR L858R/T790M | 231 | Cellular EC50 | Activity against resistance mutation |
EGFR vIII fusion | 135 | Cellular EC50 | Activity against fusion protein |
The selectivity profiling of FIIN-3 was conducted using a comprehensive panel of 456 kinases through KinomeScan assays at 1.0 micromolar concentration [5] [14]. The compound demonstrated excellent overall kinase selectivity with a selectivity score of 15, indicating that only 15 kinases out of 456 tested showed strong binding affinity [5] [14]. This selectivity profile represents a significant achievement in kinase inhibitor design, particularly considering the dual targeting capability of the compound [5].
FIIN-3 shows exceptional activity against oncogenic epidermal growth factor receptor mutants, with enhanced potency observed against the L858R mutation commonly found in non-small cell lung cancer [5] [15]. The compound demonstrates an EC50 of 17 nanomolar against epidermal growth factor receptor L858R, representing even better activity than against wild-type epidermal growth factor receptor [5]. Against the double mutant L858R/T790M, which confers resistance to first-generation epidermal growth factor receptor inhibitors, FIIN-3 maintains moderate activity with an EC50 of 231 nanomolar [5] [15].
FIIN-3 achieves its dual targeting capability through covalent modification of distinct cysteine residues located in different positions within the adenosine triphosphate-binding pockets of fibroblast growth factor receptors and epidermal growth factor receptor [5] [10] [16]. This represents the first example of a kinase inhibitor that covalently targets cysteines located in different positions within the adenosine triphosphate-binding pocket, demonstrating unprecedented mechanistic versatility [5] [10].
Target Kinase | Cysteine Residue | Location | Binding Mode | Structural Evidence |
---|---|---|---|---|
FGFR1-4 | Cys486 (FGFR1), Cys491 (FGFR2) | P-loop (glycine-rich loop) | DFG-out conformation | Crystal structure (PDB: 4R6V) |
EGFR | Cys797 | ATP-binding pocket | DFG-in conformation | Crystal structure (PDB: 4R5S) |
In fibroblast growth factor receptors, FIIN-3 forms a covalent bond with cysteine residues located in the glycine-rich P-loop, specifically Cys486 in fibroblast growth factor receptor 1 and Cys491 in fibroblast growth factor receptor 2 [5] [13]. This covalent modification induces a unique binding mode characterized by a "DFG-out" conformation, where the compound stabilizes an inactive kinase state despite lacking the typical pharmacophore elements associated with type II inhibitors [5] [11].
The crystal structure of fibroblast growth factor receptor 4 V550L bound to FIIN-3 reveals that the covalent bond formation with the P-loop cysteine creates favorable intramolecular π-π stacking contacts between Phe478 from the P-loop and Phe631 from the DFG motif [5] [16]. This conformational change permits Phe631 to interact with both the 3,5-dimethoxyphenyl group and the 4-acrylamidobenzyl group in a "π-stacking sandwich" fashion, stabilizing the DFG-out conformation [5].
In epidermal growth factor receptor, FIIN-3 targets Cys797, the same residue modified by all reported covalent epidermal growth factor receptor inhibitors [5] [16]. However, unlike its binding mode in fibroblast growth factor receptors, FIIN-3 binding to epidermal growth factor receptor maintains a DFG-in conformation [5] [16]. The crystal structure of epidermal growth factor receptor L858R bound to FIIN-3 demonstrates that the equivalent phenylalanine residues in epidermal growth factor receptor do not participate in the inhibitor binding interactions observed in fibroblast growth factor receptors [5] [16].
The acrylamide substituent of FIIN-3 serves as the critical electrophilic warhead responsible for covalent bond formation with target cysteine residues [5] [10]. The conformational flexibility of the reactive acrylamide substituent enables FIIN-3 to adopt distinct binding modes when targeting fibroblast growth factor receptors versus epidermal growth factor receptor [5] [10]. This flexibility represents a key design feature that distinguishes FIIN-3 from other covalent kinase inhibitors that typically target a single cysteine residue [5].
The 4-acrylamidobenzyl group of FIIN-3 provides the optimal spacing and flexibility required to reach spatially distinct cysteine residues in different kinase families [5] [16]. This design contrasts with the 3-acrylamidophenyl substituents present in other reported epidermal growth factor receptor covalent inhibitors, which lack the length and flexibility necessary for dual targeting [5]. The extended length of the 4-acrylamidobenzyl moiety allows the compound to accommodate the different spatial orientations of target cysteines while maintaining high binding affinity [5] [16].
Washout experiments provide definitive evidence for the irreversible nature of FIIN-3 binding [5]. When fibroblast growth factor receptor 2 Ba/F3 cells were treated with FIIN-3 at 20 nanomolar for 3 hours, then extensively washed and allowed to recover for 4 hours, the compound maintained sustained inhibition of fibroblast growth factor receptor 2 autophosphorylation [5]. This persistent inhibition after compound removal confirms the covalent nature of the binding interaction and distinguishes FIIN-3 from reversible inhibitors that lose activity upon washout [5] [22].